
2-(Phenylamino)isoquinoline-1,3(2h,4h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione typically involves the reaction of isoquinoline derivatives with phenylamine under specific conditions. One common method involves the use of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . The reaction proceeds smoothly with various substituents on the substrates, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3,4(2H)-triones.
Substitution: The compound can undergo substitution reactions, particularly with sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Air or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4).
Substitution: Sulfonyl chlorides, catalyzed by fac-Ir(ppy)3.
Major Products Formed
Oxidation: Isoquinoline-1,3,4(2H)-triones.
Reduction: 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives.
Substitution: Various sulfonylated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to various biochemical effects. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline-1,3,4(2H)-triones: These compounds share a similar core structure but differ in their oxidation state and substituents.
Tetrahydroisoquinolines: These compounds are reduced forms of isoquinolines and exhibit different biological activities.
Uniqueness
2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione is unique due to its specific substitution pattern and the presence of a phenylamino group. This structural feature imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Eigenschaften
CAS-Nummer |
22177-38-4 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-anilino-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-10-11-6-4-5-9-13(11)15(19)17(14)16-12-7-2-1-3-8-12/h1-9,16H,10H2 |
InChI-Schlüssel |
DUSJLWDUCYEPPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


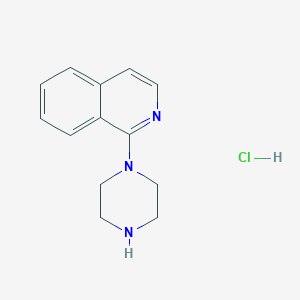


![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)

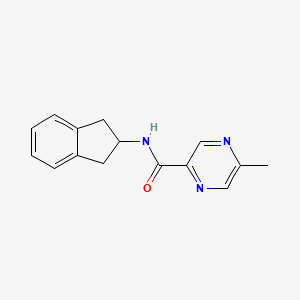
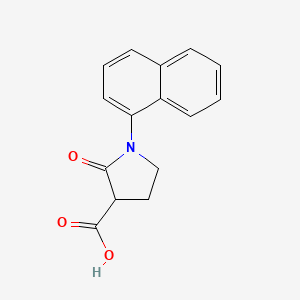
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
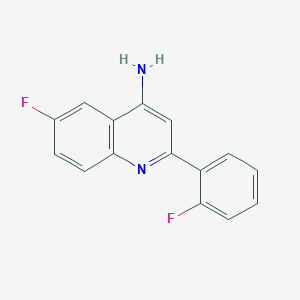
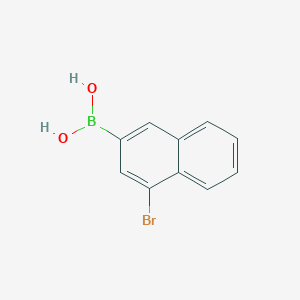
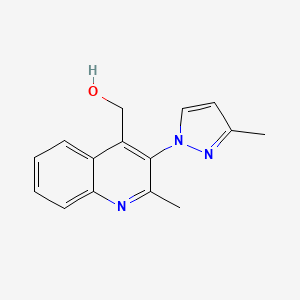

![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)
